molecular formula C10H16O B13448702 octahydro-1H-indene-3a-carbaldehyde CAS No. 2919947-55-8

octahydro-1H-indene-3a-carbaldehyde

Cat. No.: B13448702
CAS No.: 2919947-55-8
M. Wt: 152.23 g/mol
InChI Key: ZQNKAKFAUATUTP-UHFFFAOYSA-N
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Description

Octahydro-1H-indene-3a-carbaldehyde is an organic compound with the molecular formula C10H16O . This compound features a fused bicyclic octahydro-1H-indene structure with a carbaldehyde functional group, making it a valuable intermediate and building block in organic synthesis and fragrance development. Its structural similarity to octahydro-4,7-methano-1H-indene scaffolds, which are recognized for their use in perfume compositions, highlights its potential application in the flavor and fragrance industry . Furthermore, the rigid, three-dimensional cage-like structure of the octahydro-1H-indene core is of significant interest in medicinal chemistry. Such polycyclic, sp3-rich frameworks are often explored as lipophilic scaffolds in drug discovery for creating novel bioactive molecules, including potential neuroactive or antiviral agents . Researchers utilize this compound as a key precursor for synthesizing complex azapolycyclic systems, which are commonly found in natural products and pharmacologically active compounds . Available for research and development purposes. This product is intended for laboratory research use only and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

CAS No.

2919947-55-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroindene-3a-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h8-9H,1-7H2

InChI Key

ZQNKAKFAUATUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2C1)C=O

Origin of Product

United States

Preparation Methods

Hydroformylation of Octahydro-4,7-methano-indene Derivatives

One of the primary methods for preparing this compound involves hydroformylation of octahydro-4,7-methano-indene isomers. This method is described in US Patent US8633144B2, which details the catalytic hydroformylation using rhodium-based catalysts under syngas (CO/H2) atmosphere.

Procedure Summary:

  • Starting material: Hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol).
  • Catalyst: Carbonyl hydrido tris(triphenylphosphine)rhodium(I).
  • Reaction conditions: Pressurized to 300 psig with syngas (50:50 CO:H2), heated to 120 °C.
  • Reaction time: Approximately 2.5 hours.
  • Workup: Reaction mixture vented and purged with nitrogen, followed by distillation.
  • Outcome: Obtained a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde in 9:1 ratio with 88% total yield.
  • Separation: Isomers separated by gas chromatography and NMR analysis.

This method provides a high-yield route to the aldehyde with control over isomer formation and is scalable for industrial applications.

Grignard Addition to Octahydro-4,7-methano-inden-5-one Followed by Oxidation

Another approach involves the preparation of the aldehyde via Grignard addition to the corresponding ketone, octahydro-4,7-methano-inden-5-one, followed by oxidation steps.

Key Steps:

  • Grignard reagent: Methyl magnesium bromide (3 M in THF).
  • Conditions: Reaction performed under nitrogen atmosphere, temperature maintained between 15-30 °C.
  • Product: 5-methyl-octahydro-4,7-methano-inden-5-ol obtained in 90% yield.
  • Subsequent oxidation of the alcohol to the aldehyde is achieved by controlled oxidation methods such as manganese dioxide (MnO2) oxidation at room temperature.
  • Purification: Chromatography techniques such as silica gel column chromatography are employed.

This method allows for functional group transformations and introduction of substituents, enabling synthesis of various aldehyde derivatives.

Multi-step Synthesis from Indan Derivatives

Research literature describes a multi-step synthetic route starting from indan-2-ol, involving Birch reduction, acetylation, and subsequent functional group modifications to yield octahydro-1H-indene derivatives including carbaldehydes.

Outline of the route:

  • Birch reduction of indan-2-ol to 4,7-dihydro-2-indanol.
  • Acetylation to form pentaacetoxy-octahydro-1H-indene derivatives.
  • Oxidation and selective functional group transformations to install aldehyde functionality.
  • Purification by column chromatography.

This approach is valuable for accessing stereochemically defined octahydro-indene frameworks and allows for further derivatization.

Palladium-Catalyzed Oxidation and Reductive Transformations

A detailed synthetic sequence reported in WO2014128723A2 involves palladium-catalyzed oxidation of intermediate compounds to form indene-carbaldehyde derivatives, followed by reduction and further functionalization.

Key experimental details:

  • PdCl2 (10 mol %) and CuCl in dimethylacetamide/water under oxygen atmosphere at 50 °C for 12 hours.
  • Extraction and purification by silica gel chromatography.
  • Subsequent reduction with sodium borohydride at -10 °C to yield primary alcohol intermediates.
  • Further reduction with lithium in liquid ammonia to obtain diols.
  • Final oxidation with MnO2 to afford the aldehyde with high yield (up to 92%).

The method is notable for its control over stereochemistry and high yields in each step.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Hydroformylation Hexahydro-4,7-methano-indene isomers Rhodium catalyst, Syngas (CO/H2) 120 °C, 300 psig, 2.5 h 88 Produces aldehyde isomer mixtures
Grignard Addition + Oxidation Octahydro-4,7-methano-inden-5-one Methyl magnesium bromide, MnO2 15-30 °C (Grignard), RT (oxidation) 90 (Grignard step) Allows substitution at 5-position
Multi-step from Indan-2-ol Indan-2-ol Birch reduction reagents, acetylation agents Various (Birch reduction, acetylation, oxidation) Moderate Stereocontrolled synthesis
Pd-Catalyzed Oxidation Sequence Intermediate ketones and alcohols PdCl2, CuCl, NaBH4, Li/NH3, MnO2 50 °C (oxidation), -10 °C (reduction), RT (oxidation) 73-92 Multi-step with stereochemical control

Detailed Research Outcomes and Analysis

  • The hydroformylation method provides efficient access to the aldehyde with high yield and scalability but results in isomeric mixtures that may require chromatographic separation.
  • Grignard addition followed by oxidation is versatile for introducing methyl substituents and modifying the bicyclic skeleton.
  • The multi-step synthetic routes from indan derivatives enable access to stereochemically pure compounds, important for biological activity studies.
  • Palladium-catalyzed oxidation and subsequent reduction steps offer a robust approach to functionalize the octahydro-indene core with excellent yields and control over stereochemistry.
  • Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) are routinely used to characterize and confirm the structure and purity of the synthesized aldehydes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1H-indene-3a-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: The aldehyde group in this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Octahydro-1H-indene-3a-carboxylic acid.

    Reduction: Octahydro-1H-indene-3a-methanol.

    Substitution: Octahydro-1H-indene-3a-amine or octahydro-1H-indene-3a-thiol.

Scientific Research Applications

Chemistry: Octahydro-1H-indene-3a-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of novel chemical entities.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for the design of molecules that can target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its aldehyde group can be modified to create a variety of aromatic compounds with desirable sensory properties.

Mechanism of Action

The mechanism by which octahydro-1H-indene-3a-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₁₆O 152.24 Fully saturated indene; aldehyde at 3a
cis-(2,3,3a,7a-Tetrahydro-1H-indene-4-carbaldehyde C₁₀H₁₂O 148.20 Partially saturated (tetrahydro); aldehyde at 4
2,3-Dihydro-1H-indene-2-carbaldehyde C₁₀H₁₀O 146.19 One double bond in indene; aldehyde at 2
Octahydro-1H-indene-3a-carboxylic acid C₁₀H₁₆O₂ 168.23 Fully saturated indene; carboxylic acid at 3a

Notes:

  • Functional Groups : Replacing the aldehyde with a carboxylic acid (e.g., octahydro-1H-indene-3a-carboxylic acid) alters polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
  • Substituent Position : Aldehyde placement (e.g., 3a vs. 4) impacts molecular geometry and interactions, as seen in stereoisomers like the cis-tetrahydro derivative .

Biological Activity

Octahydro-1H-indene-3a-carbaldehyde, a bicyclic compound, has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a saturated indene ring system with an aldehyde functional group. Its molecular formula is C10H16OC_{10}H_{16}O, which contributes to its unique reactivity and stability compared to non-hydrogenated analogs. The compound is recognized for its ability to act as a ligand in various biochemical assays, particularly in enzyme inhibition studies.

The biological activity of this compound primarily revolves around its interaction with enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. This mechanism is significant for understanding how the compound may modulate enzyme activity and influence various biological pathways.

1. Enzyme Inhibition

Research indicates that this compound can serve as a ligand in enzyme inhibition assays. Its structural features allow it to interact selectively with specific enzymes, providing insights into enzyme function and regulation.

2. Therapeutic Potential

The compound is under investigation for its potential therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its ability to target specific biological pathways positions it as a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anti-Cancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound led to apoptosis in prostate cancer LNCaP cells, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit enzymes involved in inflammatory processes, suggesting its role in anti-inflammatory therapies. The compound's binding affinity and specificity are critical for developing targeted therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Indene-3-carbaldehydeNon-hydrogenated analogSimilar reactivity but different physical properties
Octahydro-1H-indene-3a-carboxylic acidContains a carboxylic acid groupDifferent reactivity patterns due to functional group
Octahydro-1H-indene-3a-methanolPrimary alcohol functional groupExhibits different solubility and bioactivity profiles

These comparisons highlight the significance of the hydrogenation state and functional groups in determining the biological activity of these compounds.

Q & A

Basic: What are the key molecular characteristics of octahydro-1H-indene-3a-carbaldehyde, and how do they influence its reactivity?

This compound has the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . The bicyclic indene framework combined with the aldehyde group creates a strained, electron-deficient carbonyl center, enhancing its susceptibility to nucleophilic attacks (e.g., in condensation or reduction reactions). The saturated hydrocarbon backbone contributes to lipophilicity, which is critical for solubility studies in organic solvents.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile byproducts.
  • Waste Disposal: Segregate aldehyde-containing waste and treat with sodium bisulfite to neutralize reactivity before disposal .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Basic: What synthetic routes are commonly employed to prepare this compound?

A typical method involves Friedel-Crafts acylation of octahydro-1H-indene with formyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Alternatively, oxidation of octahydro-1H-indene-3a-methanol using pyridinium chlorochromate (PCC) in dichloromethane achieves selective aldehyde formation . Optimize reaction temperature (0–25°C) to minimize over-oxidation to carboxylic acids.

Basic: How can researchers assess the purity of this compound using analytical techniques?

  • Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min). The aldehyde peak typically elutes at ~12.3 minutes (retention index ~1100) .
  • ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while bridgehead hydrogens resonate as multiplets at δ 1.5–2.5 ppm .

Advanced: How does the stereochemistry of this compound impact its application in asymmetric synthesis?

The 3a-position is a stereogenic center, and enantiomers can be resolved via chiral column chromatography (e.g., Chiralpak IA) or by derivatization with enantiopure amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric Schiff bases . The (R)-enantiomer shows higher reactivity in organocatalytic Diels-Alder reactions due to favorable transition-state geometry .

Advanced: How should researchers address contradictions in reported reaction yields for this compound derivatives?

Contradictions often arise from substrate purity or catalyst loading . For example, trace moisture in Lewis acids (e.g., AlCl₃) can hydrolyze the aldehyde, reducing yields. Systematic replication studies should:

  • Use Karl Fischer titration to verify solvent dryness.
  • Optimize catalyst-to-substrate ratios (e.g., 1.2 equiv AlCl₃ for Friedel-Crafts acylation) .
  • Compare kinetic (room temperature) vs. thermodynamic (reflux) control outcomes .

Advanced: What catalytic systems enhance the efficiency of this compound in cycloaddition reactions?

Organocatalysts like proline derivatives (e.g., L-proline) enable enantioselective [4+2] cycloadditions by activating the aldehyde via enamine intermediates . For metal catalysis, Ru(II)-pybox complexes facilitate asymmetric allylic alkylation with ee >90% under mild conditions (25°C, 12h) .

Advanced: What computational methods predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations (B3LYP/6-31G):* Model transition states for nucleophilic additions to the aldehyde group. The LUMO (-1.8 eV) is localized on the carbonyl, confirming electrophilic character .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior .

Advanced: How can researchers evaluate the biological activity of this compound derivatives?

  • Receptor Binding Assays: Radiolabel the aldehyde with ³H and screen against GPCR targets (e.g., serotonin receptors) using scintillation counting .
  • Cytotoxicity Profiling: Treat cancer cell lines (e.g., HeLa) with derivatives and measure IC₅₀ via MTT assay. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .

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